molecular formula C10H11Cl2NO B14047405 1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one

1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14047405
M. Wt: 232.10 g/mol
InChI Key: GMZRNOHELIEFGD-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with a unique structure that includes both amino and chloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chloromethylation of 2-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, such as amino alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and chloromethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-(2-Amino-6-(methyl)phenyl)-3-chloropropan-1-one
  • 1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-1-one
  • 1-(2-Amino-6-(hydroxymethyl)phenyl)-3-chloropropan-1-one

Uniqueness: 1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both amino and chloromethyl groups provides versatility in synthetic chemistry and potential biological activity.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[2-amino-6-(chloromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H11Cl2NO/c11-5-4-9(14)10-7(6-12)2-1-3-8(10)13/h1-3H,4-6,13H2

InChI Key

GMZRNOHELIEFGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)CCCl)CCl

Origin of Product

United States

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